Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its synthesis, involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, highlights the versatility of tetrahydroisoquinoline scaffolds in medicinal chemistry. []
Relevance: (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 2-[(2-fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituent at the 2-position, where the carboxylic acid group provides distinct chemical properties and potential for further derivatization compared to the sulfonyl group in the target compound. []
Compound Description: This compound exhibits high binding affinity and selectivity for σ2 receptors, making it a potential candidate for development as a Positron Emission Tomography (PET) radiotracer. [] This affinity suggests a role in modulating processes associated with these receptors, potentially impacting central nervous system disorders.
Relevance: 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with 2-[(2-fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of the extended butan-2-yl side chain with a terminal methoxyphenyl group in [(±)-7] contrasts with the 2-[(2-fluorophenyl)sulfonyl] substituent in the target compound. This structural variation likely underpins the difference in their respective pharmacological targets and activities. []
Compound Description: This compound demonstrates sedative-anxiolytic properties in mice, particularly at doses of 10 and 20 mg/kg when administered intragastrically. [] This finding suggests potential applications in treating anxiety and sleep disorders.
Relevance: 1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 2-[(2-fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural distinction lies in the presence of a 1-(2-hydroxyphenyl) substituent, which contrasts with the lack of a substituent at the 1-position in the target compound. This difference in substitution patterns likely influences their respective pharmacological activities. []
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Corresponding Ester Isosteres
Compound Description: This series of compounds showcases potent and selective modulation of P-glycoprotein (P-gp), a crucial transporter protein involved in multidrug resistance. [, ] These findings highlight their potential as adjuvants in chemotherapy to overcome drug resistance.
Relevance: This class of compounds shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 2-[(2-fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of a phenethyl group at the 2-position in these analogs, as opposed to the 2-[(2-fluorophenyl)sulfonyl] substituent in the target compound, emphasizes the structural diversity tolerated within this scaffold while retaining biological activity. The exploration of both amide and ester functionalities further underlines the impact of subtle modifications on target selectivity and pharmacological profiles. [, ]
Compound Description: This class of compounds exhibits anticonvulsant activity, specifically against audiogenic seizures in mice. [, ] The structure-activity relationship studies within this group emphasize the importance of the aryl substituent at the 1-position for optimal activity.
Relevance: These compounds, including the specifically mentioned 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d), share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 2-[(2-fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of an aryl group at the 1-position in these derivatives, in contrast to the unsubstituted 1-position in the target compound, highlights this position's role in modulating anticonvulsant activity. [, ]
Compound Description: I-K-1 exhibits analgesic properties and has been investigated for its addiction liability. While it demonstrates some opiate-like effects, it is significantly less potent than codeine in preventing morphine withdrawal symptoms. []
Relevance: I-K-1 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-[(2-fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of a p-chlorophenethyl group at the 1-position and a methyl group at the 2-position in I-K-1 distinguishes it from the target compound. These structural variations likely contribute to the difference in their pharmacological activities. []
(R)‐ and (S)‐2‐Ethoxycarbonyl‐1‐Formyl‐6, 7‐Dimethoxy‐1,2,3,4‐Tetrahydroisoquinoline
Compound Description: These enantiomeric aldehydes serve as crucial chiral building blocks in the asymmetric synthesis of various isoquinoline alkaloids, including (S)- and (R)-xylopinine, and (8S,14S)-coralydine. Their versatility highlights the importance of stereochemistry in modulating biological activity. []
Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold with 2-[(2-fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of ethoxycarbonyl and formyl substituents at the 2- and 1-positions, respectively, in these building blocks, compared to the 2-[(2-fluorophenyl)sulfonyl] group in the target compound, demonstrates the potential for diverse functionalities at these positions to access various biologically active derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.